6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile
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Overview
Description
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmaceutical Research: It is used as a building block for the synthesis of more complex pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile can be compared with other piperazine derivatives such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its potential as an acetylcholinesterase inhibitor.
1-(4-Acetyl-1-piperazinyl)-4-fluorobenzamide: Investigated for its use in treating dementia and Alzheimer’s disease.
N-[3-[2-[4-(4-acetylpiperazin-1-yl)-2-methoxy-anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]prop-2-enamide: A compound with potential anticancer properties.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C13H16N4O |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16N4O/c1-10-12(9-14)3-4-13(15-10)17-7-5-16(6-8-17)11(2)18/h3-4H,5-8H2,1-2H3 |
InChI Key |
NSKFHFFDYSDGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C#N |
Origin of Product |
United States |
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